molecular formula C22H34N4O B6942259 N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide

Cat. No.: B6942259
M. Wt: 370.5 g/mol
InChI Key: WHJYEUQYCYNSGE-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c1-24(20-5-3-2-4-6-20)21-11-15-26(16-12-21)22(27)23-19-9-13-25(14-10-19)17-18-7-8-18/h2-6,18-19,21H,7-17H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJYEUQYCYNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)NC2CCN(CC2)CC3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylpiperidine with cyclopropylmethyl chloride to form N-(cyclopropylmethyl)piperidine. This intermediate is then reacted with N-methylaniline and piperidine-1-carboxylic acid under specific reaction conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. It may act on various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(cyclopropylmethyl)piperidin-4-yl]-4-(N-methylanilino)piperidine-1-carboxamide is unique due to its specific structural features, such as the cyclopropylmethyl and N-methylanilino groups, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.

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